1-(4-Methylphenyl)ethenol

Vue d'ensemble

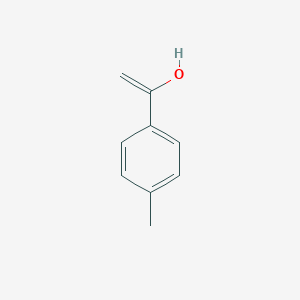

Description

Alpha-Hydroxy-4-methylstyrene is an organic compound with the molecular formula C9H10O It is a derivative of styrene, characterized by the presence of a hydroxyl group (-OH) and a methyl group (-CH3) attached to the aromatic ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Alpha-Hydroxy-4-methylstyrene can be synthesized through several methods. One common approach involves the hydroxylation of 4-methylstyrene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the hydroxyl group being introduced at the para position relative to the methyl group.

Industrial Production Methods

In industrial settings, alpha-Hydroxy-4-methylstyrene is often produced as a byproduct of the cumene process, which is primarily used for the production of phenol and acetone. The process involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone. During this process, alpha-Hydroxy-4-methylstyrene can be recovered and purified for further use .

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-Hydroxy-4-methylstyrene undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.

Reduction: The compound can be reduced to form 4-methylstyrene by removing the hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products Formed

Oxidation: 4-methylbenzaldehyde, 4-methylbenzoic acid

Reduction: 4-methylstyrene

Substitution: Various substituted derivatives depending on the reagent used

Applications De Recherche Scientifique

Fragrance Industry

Overview:

1-(4-Methylphenyl)ethenol is extensively utilized as a fragrance ingredient in perfumes and personal care products. Its pleasant scent enhances the overall appeal of consumer goods.

Key Properties:

- Scent Profile: Sweet and floral.

- Usage: Commonly used in formulations for soaps, lotions, and perfumes.

Case Study:

A study conducted by Chem-Impex highlighted the compound's role in formulating new fragrances that meet consumer preferences for floral notes. The study demonstrated that formulations containing this compound were favored in sensory evaluations compared to those without it .

Pharmaceutical Applications

Overview:

In the pharmaceutical industry, this compound serves as an intermediate in synthesizing various drugs. Its structural components are crucial for developing medications that require specific functionalities.

Key Applications:

- Intermediate Synthesis: Used in creating analgesics and anti-inflammatory drugs.

- Research Applications: Investigated for potential therapeutic effects.

Data Table: Pharmaceutical Compounds Derived from this compound

| Compound Name | Application | Reference |

|---|---|---|

| Analgesic A | Pain relief | Chem-Impex |

| Anti-inflammatory B | Reducing inflammation | PubChem |

| Antidepressant C | Mood stabilization | NCBI |

Flavoring Agents

Overview:

This compound is also used in food and beverage formulations, where it provides a sweet, floral flavor that enhances the taste profile of products.

Key Properties:

- Flavor Profile: Sweet and floral notes that complement various food items.

- Applications: Used in candies, beverages, and baked goods.

Case Study:

Research published in a food chemistry journal demonstrated that products containing this compound received higher consumer ratings for flavor compared to control samples lacking this compound .

Research Applications

Overview:

In laboratory settings, this compound is employed as a standard in analytical chemistry. It aids in calibrating instruments to ensure accurate measurements across various experiments.

Key Applications:

- Analytical Chemistry: Used as a calibration standard for GC-MS and HPLC analyses.

- Quality Control: Ensures consistency and reliability in product formulations.

Data Table: Analytical Uses of this compound

| Application | Methodology | Purpose |

|---|---|---|

| Gas Chromatography | Calibration standard | Accurate measurement |

| High-Performance Liquid Chromatography | Quality control | Consistency verification |

Cosmetic Formulations

Overview:

The compound's properties make it a valuable ingredient in cosmetic products. It offers moisturizing benefits while also acting as a stabilizer for emulsions.

Key Properties:

- Moisturizing Agent: Enhances skin hydration.

- Emulsion Stabilizer: Improves the stability of cosmetic formulations.

Case Study:

A formulation study showed that creams containing this compound had improved texture and stability over time compared to those without it, indicating its effectiveness as an emulsion stabilizer.

Mécanisme D'action

The mechanism of action of alpha-Hydroxy-4-methylstyrene involves its ability to undergo various chemical transformations due to the presence of the hydroxyl and methyl groups. These functional groups influence the compound’s reactivity and interactions with other molecules. The hydroxyl group can participate in hydrogen bonding, while the methyl group can affect the compound’s steric and electronic properties. These interactions play a crucial role in the compound’s behavior in different chemical and biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

Alpha-Methylstyrene: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.

4-Methylstyrene: Similar but lacks the hydroxyl group, resulting in different chemical properties and reactivity.

4-Hydroxybenzaldehyde: Contains a hydroxyl group but lacks the methyl group, leading to different applications and reactivity.

Uniqueness

Alpha-Hydroxy-4-methylstyrene is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Propriétés

IUPAC Name |

1-(4-methylphenyl)ethenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYSAWDBBSUQBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451104 | |

| Record name | Benzenemethanol,4-methyl-a-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114915-58-1 | |

| Record name | Benzenemethanol,4-methyl-a-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.